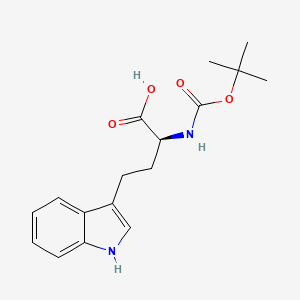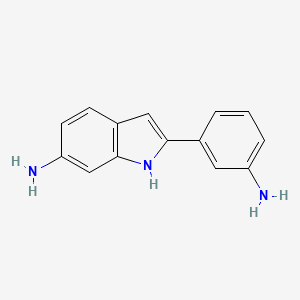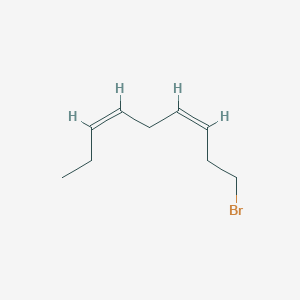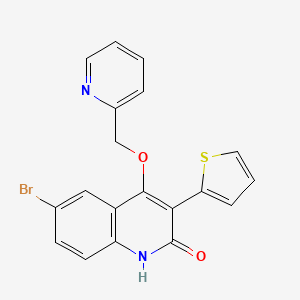
6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromine atom, a pyridine ring, a thiophene ring, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(pyridin-2-ylmethoxy)-1H-quinolin-2-one
- 6-bromo-4-(pyridin-2-ylmethoxy)-3-phenyl-1H-quinolin-2-one
- 4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one
Uniqueness
6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to the presence of both a bromine atom and a thiophene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these structural features may enhance its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C19H13BrN2O2S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
6-bromo-4-(pyridin-2-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C19H13BrN2O2S/c20-12-6-7-15-14(10-12)18(24-11-13-4-1-2-8-21-13)17(19(23)22-15)16-5-3-9-25-16/h1-10H,11H2,(H,22,23) |
InChI Key |
DZGOLGNOXIJGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C(=O)NC3=C2C=C(C=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
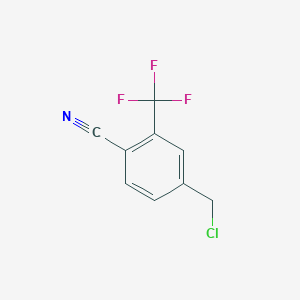

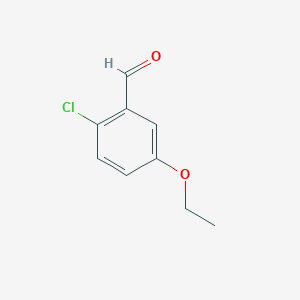
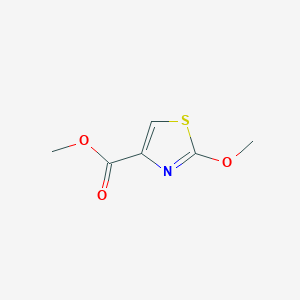
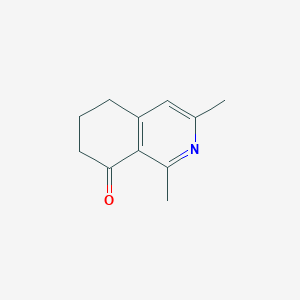
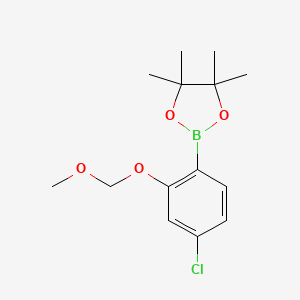
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
